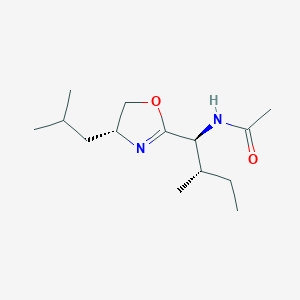![molecular formula C42H76NO8P B15074445 2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)
2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17:0-20:4 PE, also known as 1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine, is a phospholipid compound. It is commonly used in lipidomics and metabolomics research due to its unique structural properties. This compound is typically provided in a methanol solution for ease of handling and application in various scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17:0-20:4 PE involves the esterification of glycerol with heptadecanoic acid and eicosatetraenoic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature of around 60-80°C and continuous stirring for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of 17:0-20:4 PE follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure controls. The purification of the final product is achieved through techniques such as column chromatography and recrystallization to ensure high purity and yield .
化学反应分析
Types of Reactions
17:0-20:4 PE can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds of the eicosatetraenoic acid moiety.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces epoxides and hydroxylated derivatives.
Reduction: Results in fully saturated phospholipids.
Substitution: Yields various phosphoethanolamine derivatives with different functional groups
科学研究应用
17:0-20:4 PE is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard in lipidomics for the quantification of other lipids.
Biology: Plays a role in studying membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomal products and other lipid-based applications
作用机制
The mechanism of action of 17:0-20:4 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and dynamics. It interacts with various proteins and enzymes, modulating their activity and function. The compound can also act as a signaling molecule, participating in pathways related to inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
- 17:0-20:4 PC (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine)
- 17:0-20:4 PS (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoserine)
- 17:0-20:4 PG (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoglycerol)
Uniqueness
17:0-20:4 PE is unique due to its phosphoethanolamine head group, which imparts distinct biophysical properties compared to other phospholipids. This uniqueness makes it particularly valuable in studies related to membrane structure and function .
属性
分子式 |
C42H76NO8P |
|---|---|
分子量 |
754.0 g/mol |
IUPAC 名称 |
2-azaniumylethyl [(2R)-3-heptadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C42H76NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43)38-48-41(44)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h11,13,17,19,21,23,27,29,40H,3-10,12,14-16,18,20,22,24-26,28,30-39,43H2,1-2H3,(H,46,47)/b13-11-,19-17-,23-21-,29-27-/t40-/m1/s1 |
InChI 键 |
PWFGSGJBCRORHV-DVHMRFIGSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)

![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)
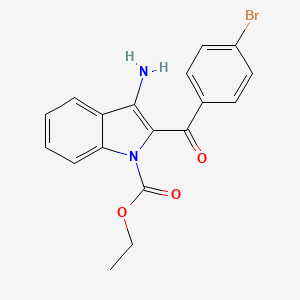


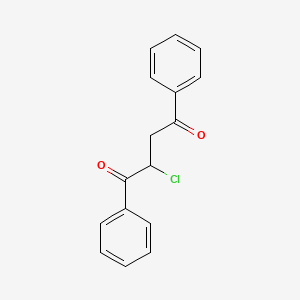
![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)
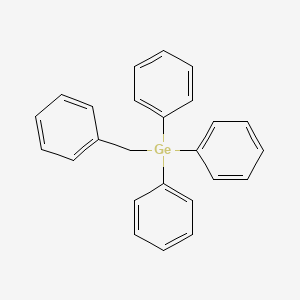
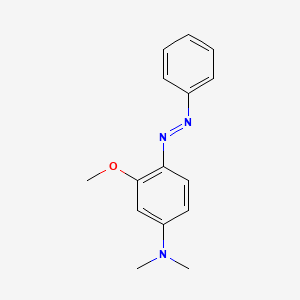

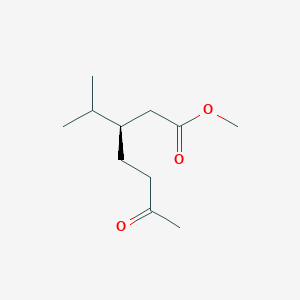
![Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-](/img/structure/B15074436.png)
